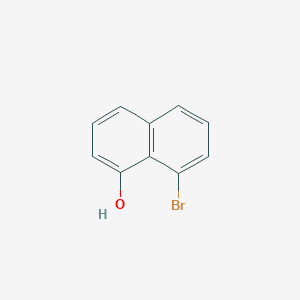

8-Bromonaphthalen-1-ol

Vue d'ensemble

Description

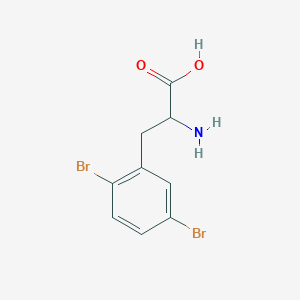

8-Bromonaphthalen-1-ol is a brominated naphthalene derivative that serves as a key intermediate in the synthesis of various organic compounds. The presence of the bromine atom at the 8th position and the hydroxyl group at the 1st position on the naphthalene ring system allows for further functionalization and transformation into a wide range of chemical entities with potential applications in material science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of 8-Bromonaphthalen-1-ol related compounds has been explored through different synthetic routes. For instance, the synthesis of 1,8-diarylnaphthalenes, which could be structurally related to 8-Bromonaphthalen-1-ol, involves a bis-Suzuki coupling strategy starting from 1,8-di-bromonaphthalene. This method utilizes N-heterocyclic benzhydrylamine ligands in combination with PdCl2 to form efficient catalytic systems, which could potentially be adapted for the synthesis of 8-Bromonaphthalen-1-ol derivatives .

Molecular Structure Analysis

The molecular structure of 1,8-diarylnaphthalenes, which are structurally similar to 8-Bromonaphthalen-1-ol, has been analyzed in the solid state. The analysis revealed a deformation of the naphthalene core, which is influenced by the nature and number of substituents, the substitution pattern, steric congestion, and π-stacking interactions between cofacial rings. These factors could also affect the molecular structure of 8-Bromonaphthalen-1-ol and its derivatives .

Chemical Reactions Analysis

The reactivity of bromonaphthalene derivatives has been demonstrated in various chemical reactions. For example, 6-Bromonaphthol, which is structurally related to 8-Bromonaphthalen-1-ol, undergoes ring closure reactions with aryl and heteroarylaldehydes to yield naphthoxazine derivatives. These derivatives can be further transformed through hydrolysis and condensation reactions to obtain a range of compounds with different substituents . Additionally, the amination of aryl bromides, including 1-bromonaphthalenes, has been achieved using Pd-catalyzed reactions under microwave conditions, suggesting that similar conditions could be applied to 8-Bromonaphthalen-1-ol for the introduction of amino groups .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 8-Bromonaphthalen-1-ol are not detailed in the provided papers, the properties of bromonaphthalene derivatives can be inferred. These compounds typically exhibit significant reactivity due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The hydroxyl group also adds to the compound's reactivity, allowing for further functionalization. The physical properties such as melting point, boiling point, and solubility would be influenced by the presence of the bromine and hydroxyl groups and could be determined experimentally for 8-Bromonaphthalen-1-ol .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis and Biological Evaluation: 8-Bromonaphthalen-1-ol was utilized in synthesizing various compounds with antimicrobial properties, indicating its potential in developing novel antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

- Bromination in Metallacycle Formation: It plays a critical role in the bromination of a Pt(II) metallacycle, demonstrating its importance in the formation of complex inorganic compounds (Chanda & Sharp, 2007).

Biological and Pharmacological Activities

- Antifungal Activity: A derivative, 8-methoxynaphthalen-1-ol, isolated from an endophytic fungus, exhibited significant antifungal activity, suggesting the potential of 8-Bromonaphthalen-1-ol derivatives in developing biofungicides (Tanapichatsakul et al., 2020).

Material Science and Engineering

- Crystallography of Halonaphthalenes: The study of 8-Bromonaphthalen-1-ol derivatives in crystallography provides insights into the properties of halonaphthalene carbonitriles, useful in materials science (Noland, Narina, & Britton, 2011).

- Functionalized Coatings: Derivatives of 8-Bromonaphthalen-1-ol, like 1-azanaphthalene-8-ol, have been used to create unique organic–inorganic hybrid coatings with potential applications in corrosion resistance and catalytic degradation (Kaseem et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

8-bromonaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUFYSUNQJMDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577185 | |

| Record name | 8-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromonaphthalen-1-ol | |

CAS RN |

62456-32-0 | |

| Record name | 8-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.